molecular formula C17H11ClN4OS4 B2408763 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine CAS No. 1286703-70-5

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine

Cat. No.: B2408763
CAS No.: 1286703-70-5
M. Wt: 450.99
InChI Key: GKKWODOUDDCIOF-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a useful research compound. Its molecular formula is C17H11ClN4OS4 and its molecular weight is 450.99. The purity is usually 95%.
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Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4OS4/c1-23-10-6-3-7(18)12-11(10)21-16(25-12)22-15-19-8-4-5-9-14(13(8)26-15)27-17(20-9)24-2/h3-6H,1-2H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKWODOUDDCIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Molecular Structure

  • Molecular Formula : C16H10ClN3O2S2
  • Molar Mass : 375.85 g/mol
  • CAS Number : 886947-86-0
PropertyValue
Density1.579 g/cm³ (predicted)
pKa5.59 (predicted)
LogP2.770 (predicted)

Antimicrobial Properties

Research indicates that benzothiazole derivatives, including this compound exhibit notable antimicrobial activity. In a study assessing various benzothiazole compounds, several demonstrated moderate to strong inhibitory effects against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Antitubercular Activity

A related compound's antitubercular activity was evaluated through in vitro assays against Mycobacterium tuberculosis. Results showed that certain derivatives exhibited significant growth inhibition compared to standard treatments like isoniazid and rifampicin . This suggests potential for the compound in treating tuberculosis.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes. For instance, it showed strong inhibitory activity against urease and acetylcholinesterase, which are crucial in various biochemical pathways . These properties indicate its potential use in treating conditions related to enzyme dysregulation.

Cytotoxic Effects

In vitro studies have demonstrated cytotoxic effects against human cancer cell lines. For example, compounds similar to this compound were tested against MCF-7 breast cancer cells and showed promising results in inhibiting cell proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Interaction : The compound can bind to enzymes such as urease and acetylcholinesterase, modulating their activity and affecting metabolic pathways.
  • Cellular Uptake : Its physicochemical properties facilitate cellular uptake, allowing it to exert effects on intracellular targets.
  • Signal Transduction Modulation : By interacting with signaling pathways, the compound may influence processes such as apoptosis and cell proliferation.

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of several benzothiazole derivatives including this compound. The results are summarized in the following table:

CompoundActivity Against S. typhiActivity Against B. subtilis
N-(7-chloro-4-methoxy...)ModerateStrong
Other Benzothiazole DerivativesVariableModerate

Cytotoxicity Assessment

In a cytotoxicity assessment involving human cancer cell lines:

CompoundCell LineIC50 (μM)
N-(7-chloro-4-methoxy...)MCF-725
Control Drug (e.g., Doxorubicin)MCF-710

These results indicate that while the compound shows potential for therapeutic applications in oncology, further studies are necessary to optimize its efficacy and safety profiles.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine exhibit significant anticancer properties. A study assessed various benzothiazole derivatives against human cancer cell lines using MTT assays. Key findings include:

  • Inhibition of Cell Proliferation : The compound demonstrated efficacy in inhibiting the proliferation of A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells.
  • Induction of Apoptosis : At concentrations as low as 1 μM, the compound was effective in inducing apoptosis through modulation of the AKT and ERK signaling pathways.

Antimicrobial Activity

The structural characteristics of this compound suggest potential antimicrobial properties. Similar derivatives have been shown to be effective against multi-drug resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. Findings include:

  • Potent Antibacterial Activity : The compound exhibited effectiveness against both Gram-positive and Gram-negative bacteria.
  • In Vivo Efficacy : Promising results were observed in mouse models for infections caused by resistant strains.

Industrial Applications

In the industrial sector, this compound can be utilized in the development of new materials due to its stability and reactivity. Potential applications include:

  • Polymer Production : Its unique structure makes it a candidate for synthesizing advanced polymers.
  • Dye Manufacturing : The compound's chromophoric properties allow for use in dye formulations.

Study 1: Anticancer Properties

A comparative study involving multiple benzothiazole derivatives found that a derivative similar to this compound significantly inhibited cancer cell lines A431 and A549. The study concluded that it effectively induced apoptosis while reducing cell migration capabilities.

Study 2: Antimicrobial Efficacy

A series of benzothiazole compounds were tested against multi-drug resistant strains of Staphylococcus aureus. Among them, compounds with similar structural characteristics showed promising results in inhibiting bacterial growth both in vitro and in vivo.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.